3-O-tert-Butyldimethylsilyl Calcifediol
Description
Properties
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58O2Si/c1-24-15-18-28(35-36(9,10)31(3,4)5)23-27(24)17-16-26-14-12-22-33(8)29(19-20-30(26)33)25(2)13-11-21-32(6,7)34/h16-17,25,28-30,34H,1,11-15,18-23H2,2-10H3/b26-16+,27-17-/t25-,28+,29-,30+,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZMHDJIUFEYKE-NXMZLKDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747260 | |
| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140710-90-3 | |
| Record name | (3S,5Z,7E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-9,10-secocholesta-5,7,10-trien-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation of Calcifediol
The cornerstone of 3-O-TBDMS calcifediol preparation is the regioselective protection of the 3-hydroxy group. A validated method involves reacting calcifediol with tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) in dichloromethane (DCM) at 0°C, catalyzed by 2,6-lutidine.
Procedure :
-
Reaction Setup : Calcifediol (1.09 mmol) is dissolved in anhydrous DCM (2 mL) under nitrogen.
-
Base Addition : 2,6-Lutidine (1.31 mmol) is introduced to scavenge protons liberated during silylation.
-
Silylating Agent : TBDMSOTf (1.53 mmol) is added dropwise, maintaining the temperature at 0°C.
-
Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC; EtOAc:hexanes 1:19, Rf = 0.43 for product).
-
Workup : The mixture is quenched with water, extracted with DCM (3×15 mL), dried over MgSO4, and concentrated.
-
Purification : Column chromatography (EtOAc:hexanes 1:19) yields 3-O-TBDMS calcifediol as a colorless oil (62% yield).
Mechanistic Insight : TBDMSOTf acts as an electrophilic silylating agent, with 2,6-lutidine neutralizing triflic acid byproducts. The reaction’s success relies on rigorous anhydrous conditions to prevent desilylation.
Ozonolysis and Reduction in Precursor Synthesis
Prior to silylation, calcifediol precursors often require side-chain modification via ozonolysis. A patent-pending method ozonizes fucosterol derivatives at −78°C, followed by reductive workup with sodium borohydride to generate key intermediates.
Key Steps :
-
Ozonolysis : Fucosterol analogs are treated with ozone in pyridine/methanol at −78°C for 4–6 hours.
-
Reduction : Sodium borohydride reduces ozonides to hydroxyl groups, enabling subsequent functionalization.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Silylation efficiency is maximized at 0°C, balancing reaction rate and byproduct formation. Polar aprotic solvents like DCM ensure reagent solubility without competing nucleophilic interference. Substituting DCM with tetrahydrofuran (THF) reduces yields by 20%, likely due to solvent coordination with TBDMSOTf.
Catalytic Base Selection
Comparative studies highlight 2,6-lutidine’s superiority over DMAP in minimizing side reactions. Lutidine’s steric bulk prevents undesired silylation at alternative hydroxyl sites, achieving >95% regioselectivity.
Analytical Characterization
Spectroscopic Data
1H-NMR (500 MHz, CDCl3) :
Purity and Yield
| Parameter | Value |
|---|---|
| Yield | 62% |
| Purity (HPLC) | >98% |
| Retention Time | 12.3 min |
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-O-tert-Butyldimethylsilyl Calcifediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The TBDMS group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of calcitriol derivatives, while reduction can yield various hydroxylated products .
Scientific Research Applications
Pharmacological Characteristics
Calcifediol, the parent compound, serves as a precursor to the active form of vitamin D, calcitriol. It plays a crucial role in calcium homeostasis and bone health. The introduction of the tert-butyldimethylsilyl (TBDMS) group enhances the compound's stability and solubility, potentially improving its bioavailability and therapeutic efficacy.
Treatment of Vitamin D Deficiency
Calcifediol is primarily used to address vitamin D deficiency, especially in populations at risk, such as:
- Obese patients : Studies indicate that calcifediol can achieve target serum 25-hydroxyvitamin D concentrations more effectively than cholecalciferol (vitamin D3), particularly in individuals with malabsorption syndromes or obesity .
- Patients with liver disease : Its pharmacokinetic profile allows for better absorption in those with compromised fat absorption .
Bone Health
Research has shown that calcifediol can improve bone density and reduce fracture risk:
- A randomized controlled trial demonstrated that calcifediol combined with alendronate resulted in superior outcomes compared to cholecalciferol plus alendronate in postmenopausal women with osteoporosis .
Respiratory Health
Recent studies have investigated the role of calcifediol in respiratory conditions:
- In a pilot study involving COVID-19 patients, calcifediol treatment was associated with significantly lower rates of ICU admission compared to untreated patients, suggesting its potential role in managing acute respiratory distress .
Comparative Efficacy
A comparative analysis of calcifediol against other forms of vitamin D supplementation reveals its advantages:
| Parameter | Calcifediol | Cholecalciferol |
|---|---|---|
| Time to achieve target serum levels | Faster (1 month) | Slower (up to 4 months) |
| Potency | 3-6 times more potent | Standard potency |
| Suitability for malabsorption | Effective | Less effective |
Vitamin D Deficiency Management
A clinical trial involving 303 women showed that those treated with calcifediol had a significantly higher rate of achieving optimal serum vitamin D levels compared to those receiving cholecalciferol .
COVID-19 Treatment Outcomes
In a study assessing calcifediol's impact on COVID-19 patients, only 2% of those treated required ICU admission compared to 50% in the control group, highlighting its potential role in critical care settings .
Mechanism of Action
The mechanism of action of 3-O-tert-Butyldimethylsilyl Calcifediol involves its conversion to active forms of vitamin D in the body. This compound is metabolized to calcitriol, which binds to the vitamin D receptor (VDR) in target cells. The VDR-calcitriol complex then regulates the expression of genes involved in calcium and phosphate homeostasis, promoting calcium absorption in the intestines and maintaining bone health .
Comparison with Similar Compounds
Comparison with Similar Compounds
Calcifediol vs. Cholecalciferol (Vitamin D₃)
Cholecalciferol, the precursor to calcifediol, requires hepatic 25-hydroxylation to become bioactive. Comparative studies highlight calcifediol’s superior pharmacokinetics:
- Potency : Calcifediol is 2–3 times more potent than cholecalciferol in raising serum 25(OH)D levels. In a randomized trial, daily or weekly calcifediol achieved target 25(OH)D concentrations (>30 ng/mL) in 100% of subjects, compared to 70% with cholecalciferol .
- Speed : Calcifediol increases 25(OH)D levels within days, whereas cholecalciferol requires weeks .
- Bioavailability : Calcifediol is unaffected by obesity or malabsorption, unlike cholecalciferol, which relies on intestinal absorption and hepatic conversion .
Clinical Implications : Calcifediol is preferred for rapid correction of deficiency, especially in high-risk groups (e.g., CKD, COVID-19). Retrospective studies show calcifediol-treated COVID-19 patients had lower ICU admission (OR 0.13) and mortality (OR 0.21) compared to untreated cohorts .
Calcifediol vs. Calcitriol
Calcitriol, the active vitamin D hormone, directly binds to the vitamin D receptor (VDR) but has a short half-life (5–8 hours) and risks hypercalcemia. Key distinctions:
- Role in Therapy : Calcitriol is used for acute hypocalcemia or SHPT but requires frequent dosing. Calcifediol serves as a stable precursor, maintaining physiological 25(OH)D reserves .
- Safety : Calcitriol increases serum calcium and phosphate, whereas ER calcifediol minimizes these effects while effectively lowering parathyroid hormone (PTH) in CKD .
Calcifediol vs. Paricalcitol
Paricalcitol, a synthetic VDR activator, is used in CKD to suppress PTH. ER calcifediol offers comparable efficacy with fewer adverse effects:
- PTH Reduction: In a network meta-analysis, paricalcitol reduced PTH by −59.5 pg/mL vs.
- Mineral Metabolism : Paricalcitol raises calcium and phosphate more than ER calcifediol, which maintains stable mineral levels .
Immediate-Release vs. Extended-Release Calcifediol
ER calcifediol avoids CYP24A1 upregulation, a limitation of immediate-release formulations:
- CYP24A1 Induction : Immediate-release calcifediol causes transient spikes in 25(OH)D, triggering CYP24A1-mediated catabolism. ER formulations provide gradual release, sustaining 25(OH)D and reducing PTH without enzyme induction .
- Efficacy in CKD : ER calcifediol decreases PTH proportionally to baseline levels (−14.2 pg/mL in low tertile vs. −64.7 pg/mL in high tertile), avoiding oversuppression .
Data Tables
Table 1. Pharmacokinetic and Clinical Comparison of Vitamin D Compounds
| Compound | Half-Life | Potency (vs. Cholecalciferol) | Key Clinical Use | Risks |
|---|---|---|---|---|
| Cholecalciferol | 15–20 days | 1× | General supplementation | Slow efficacy in deficiency |
| Calcifediol | 15–20 days | 2–3× | Rapid deficiency correction | Minimal hypercalcemia |
| ER Calcifediol | 15–20 days | 3–4× | CKD with SHPT | None significant |
| Calcitriol | 5–8 hours | N/A | Acute hypocalcemia/SHPT | Hypercalcemia |
| Paricalcitol | 4–6 hours | N/A | CKD with SHPT | Hypercalcemia, hyperphosphatemia |
Table 2. Impact of Calcifediol on COVID-19 Outcomes
| Parameter | Calcifediol Group (n=447) | Untreated Group (n=391) | Adjusted Odds Ratio (95% CI) |
|---|---|---|---|
| ICU Admission | 4.5% | 21% | 0.13 (0.07–0.23) |
| Mortality | 4.7% | 15.9% | 0.21 (0.10–0.43) |
Biological Activity
3-O-tert-Butyldimethylsilyl Calcifediol is a derivative of calcifediol, a form of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. This compound has garnered attention for its potential biological activities, particularly in immunomodulation and cellular signaling.
Chemical Profile
| Property | Value |
|---|---|
| CAS Number | 140710-90-3 |
| Molecular Formula | C_{15}H_{30}O_{3}Si |
| Molecular Weight | 302.56 g/mol |
| Purity | > 95% |
Calcifediol, the parent compound, is known to be converted into calcitriol (1,25-dihydroxyvitamin D3) in the kidneys, which binds to the vitamin D receptor (VDR) and regulates gene expression involved in calcium absorption and immune function. The tert-butyldimethylsilyl (TBDMS) group enhances the lipophilicity and stability of the molecule, potentially improving its bioavailability and activity.
Biological Activities
-
Immunomodulation
- Studies indicate that calcifediol supplementation can enhance immune responses, particularly in the context of viral infections such as COVID-19. A clinical trial demonstrated that subjects receiving calcifediol showed improved T cell proliferation and cytokine responses compared to placebo groups .
- Specifically, higher levels of anti-inflammatory cytokines (IL-10 and TGF-β) were observed in individuals supplemented with calcifediol, suggesting a shift towards a regulatory immune response that may help mitigate inflammation .
- Calcium Homeostasis
-
Potential Therapeutic Applications
- Research suggests that this compound may have applications beyond bone health, including potential roles in cancer therapy and autoimmune diseases due to its immunomodulatory properties.
Clinical Trial on COVID-19
A randomized controlled trial evaluated the effects of calcifediol on immune responses post-vaccination against SARS-CoV-2. Participants receiving 50 µg/day of calcifediol showed:
- A significant reduction in COVID-19 incidence compared to placebo (22.5% vs. 34.2%).
- Enhanced lymphocyte proliferation indices and cytokine production, indicating a robust immune response .
Research Findings
- Enhanced Immune Response
- Biochemical Markers
Q & A
Q. What are the pharmacokinetic advantages of calcifediol over cholecalciferol (vitamin D3) in clinical research?
Calcifediol bypasses hepatic 25-hydroxylation, enabling faster elevation of serum 25(OH)D levels due to its rapid absorption (peak at ~4 hours) and shorter half-life (12–22 days vs. weeks for cholecalciferol) . Its linear dose-response relationship ensures predictable increases in 25(OH)D, unlike cholecalciferol, which is influenced by baseline levels, age, and hepatic function . This makes calcifediol preferable in populations with obesity, malabsorption syndromes, or CYP2R1 mutations .
Q. How should dosing strategies for calcifediol be optimized in populations with hepatic impairment or metabolic disorders?
Calcifediol’s independence from hepatic hydroxylation allows direct dosing adjustments based on target 25(OH)D levels. For example, in advanced liver disease, a starting dose of 0.266 mg weekly achieves therapeutic 25(OH)D concentrations (~75 nmol/L) within 4 weeks . Monitoring serum calcium and 25(OH)D every 4–6 weeks is critical to avoid hypercalcemia, particularly in CKD patients .
Q. What methodological considerations are essential for measuring 25(OH)D levels in calcifediol trials?
Liquid chromatography–mass spectrometry (LC-MS) is the gold standard for 25(OH)D quantification due to its specificity, avoiding overestimation by immunoassays (e.g., Liaison assays underestimate by ~30%) . Studies in Indigenous Australian cohorts highlight discrepancies between assay types, necessitating validation against LC-MS in diverse populations .
Advanced Research Questions
Q. How can RCTs be designed to evaluate calcifediol’s efficacy in COVID-19 outcomes while addressing confounding factors?
RCTs should stratify patients by baseline 25(OH)D levels and inflammation markers (e.g., CRP), as systemic inflammation reduces 25(OH)D by up to 40% . A proposed regimen includes an initial bolus (0.532 mg) followed by maintenance doses (0.266 mg on days 3, 7, 15, and 30) to sustain levels >50 nmol/L . Adjust for comorbidities (e.g., obesity, CKD) using multivariate regression to isolate calcifediol’s effect on ICU admission (OR 0.02) and mortality (OR 0.21) .
Q. What pharmacokinetic models best predict calcifediol’s efficacy in populations with adipose tissue sequestration or CYP2R1 mutations?
Compartmental modeling incorporating volume of distribution (Vd) and clearance (CL) is critical. Calcifediol’s lower Vd (~12 L) and reduced adipose trapping compared to cholecalciferol improve bioavailability in obesity . For CYP2R1 mutations, simulate 25-hydroxylation bypass using population PK models to optimize dosing intervals .
Q. How can contradictory observational data on calcifediol’s role in COVID-19 be resolved?
Conduct meta-analyses weighted by study design (RCTs > cohort studies) and adjust for assay variability. For example, Nogues et al. (2020) showed reduced ICU admissions with calcifediol, but subgroup analyses revealed confounding by baseline inflammation . Use individual participant data (IPD) meta-analysis to harmonize endpoints (e.g., 25(OH)D thresholds, mortality) .
Methodological Notes
- Assay Selection : Prioritize LC-MS to avoid immunoassay biases, particularly in studies involving Indigenous or genetically diverse populations .
- Statistical Adjustments : Use inverse probability weighting to account for baseline 25(OH)D variability in observational studies .
- Dose Optimization : Leverage PK/PD modeling to tailor regimens for populations with metabolic impairments (e.g., CKD, obesity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
